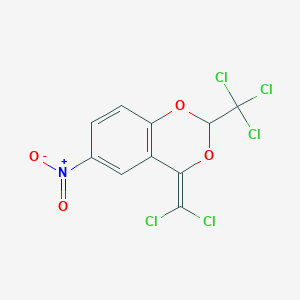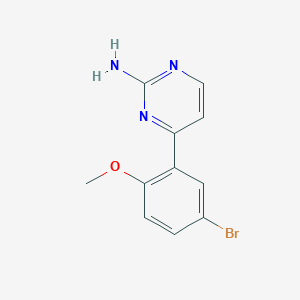![molecular formula C14H14N4O4S B12045870 3-(5-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B12045870.png)
3-(5-Oxo-3-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[(2-ANILINO-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}PROPANOIC ACID is a complex organic compound with the molecular formula C14H14N4O4S . This compound is notable for its unique structure, which includes a triazine ring, a sulfanyl group, and an anilino group. It is used in various scientific research applications due to its diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2-ANILINO-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}PROPANOIC ACID typically involves multiple steps. One common method includes the reaction of 2-anilino-2-oxoethyl sulfanyl with a triazine derivative under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-{3-[(2-ANILINO-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution can introduce various functional groups onto the anilino ring .
Aplicaciones Científicas De Investigación
3-{3-[(2-ANILINO-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}PROPANOIC ACID is used in a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{3-[(2-ANILINO-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{3-[(2-Anilino-2-oxoethyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl}-N,N-dimethyl-1-propanaminium
- 2-[(2-Anilino-2-oxoethyl)sulfanyl]acetic acid
Uniqueness
3-{3-[(2-ANILINO-2-OXOETHYL)SULFANYL]-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL}PROPANOIC ACID is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research applications .
Propiedades
Fórmula molecular |
C14H14N4O4S |
|---|---|
Peso molecular |
334.35 g/mol |
Nombre IUPAC |
3-[3-(2-anilino-2-oxoethyl)sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
InChI |
InChI=1S/C14H14N4O4S/c19-11(15-9-4-2-1-3-5-9)8-23-14-16-13(22)10(17-18-14)6-7-12(20)21/h1-5H,6-8H2,(H,15,19)(H,20,21)(H,16,18,22) |
Clave InChI |
ACSYWERUBCJBGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045818.png)


![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12045842.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B12045848.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12045855.png)
![11-Phenyldibenzo[b,f][1,4]oxazepine](/img/structure/B12045862.png)


